molecular formula C22H16O2 B10844991 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol

6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol

Cat. No.: B10844991
M. Wt: 312.4 g/mol
InChI Key: ZYOIQICRHUXCRL-UHFFFAOYSA-N
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Description

6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol is an organic compound that belongs to the class of phenolic compounds It is characterized by the presence of a hydroxyl group attached to a phenyl ring, which is further connected to a naphthol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides, catalyzed by palladium. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or naphthol rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol involves its interaction with specific molecular targets. For instance, its inhibitory effect on tyrosinase activity is due to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin . This interaction disrupts the enzyme’s function and reduces melanin synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Hydroxyphenyl)-1-phenyl-2-naphthol is unique due to the presence of both a hydroxyl group and a phenyl group attached to the naphthol structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C22H16O2

Molecular Weight

312.4 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-1-phenylnaphthalen-2-ol

InChI

InChI=1S/C22H16O2/c23-19-8-4-7-16(14-19)17-9-11-20-18(13-17)10-12-21(24)22(20)15-5-2-1-3-6-15/h1-14,23-24H

InChI Key

ZYOIQICRHUXCRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC3=C2C=CC(=C3)C4=CC(=CC=C4)O)O

Origin of Product

United States

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